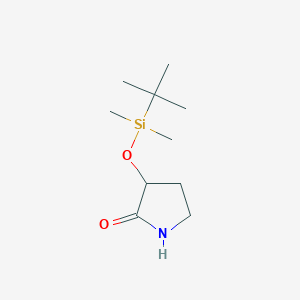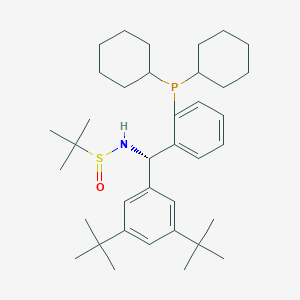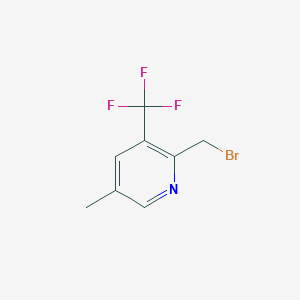
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7BrF3N. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 5-methyl-3-(trifluoromethyl)pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical activities . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other brominated pyridine derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a versatile site for further functionalization .
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3 |
InChI Key |
QEHPWVHKPWUARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



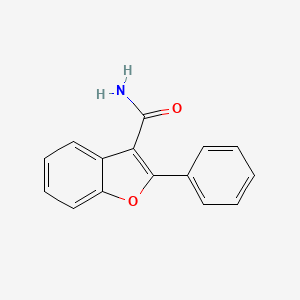
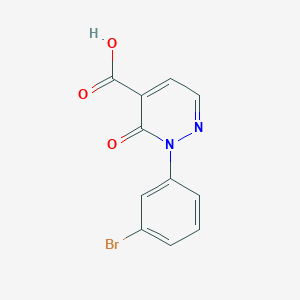
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
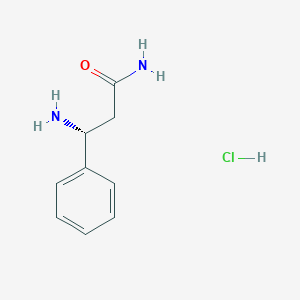


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)



